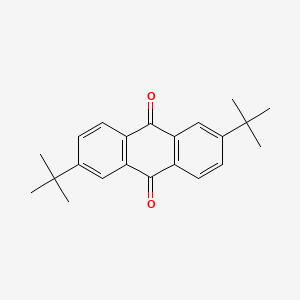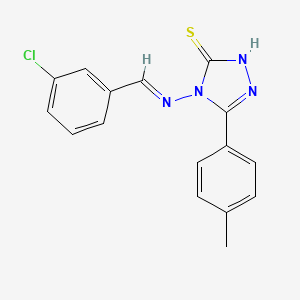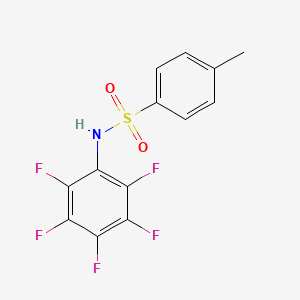![molecular formula C18H21NO B11973567 [1,1'-Biphenyl]-4-carboxamide, 4'-pentyl- CAS No. 67613-13-2](/img/structure/B11973567.png)
[1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carboxamide, 4’-pentyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a carboxamide group at the 4-position of one phenyl ring and a pentyl group at the 4’-position of the other phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-pentyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced through the reaction of the biphenyl derivative with an amine under appropriate conditions.
Addition of Pentyl Group: The pentyl group can be added through a Friedel-Crafts alkylation reaction, where the biphenyl derivative reacts with a pentyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-carboxamide, 4’-pentyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-carboxamide, 4’-pentyl- can undergo oxidation reactions, where the carboxamide group can be oxidized to form carboxylic acids.
Reduction: The compound can also undergo reduction reactions, where the carboxamide group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry:
- Used in the production of liquid crystals for display technologies.
- Employed as an intermediate in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-pentyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-4-carboxamide, 4’-methyl-
- [1,1’-Biphenyl]-4-carboxamide, 4’-ethyl-
- [1,1’-Biphenyl]-4-carboxamide, 4’-butyl-
Comparison:
- Uniqueness: The presence of the pentyl group in [1,1’-Biphenyl]-4-carboxamide, 4’-pentyl- imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its shorter alkyl chain analogs .
- Applications: While similar compounds may share some applications, the specific properties of [1,1’-Biphenyl]-4-carboxamide, 4’-pentyl- make it particularly suitable for certain uses, such as in liquid crystal technologies and as an intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
67613-13-2 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
4-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H2,19,20) |
InChI-Schlüssel |
QKZLRKYRAYGYOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)


![9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973520.png)
![4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973527.png)

![pentyl [(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B11973545.png)

![1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11973562.png)

